N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[d]thiazole core, followed by the introduction of methoxy groups and the sulfonyl group. Common reagents used in these reactions include thionyl chloride, methanol, and sulfonyl chlorides. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or acetonitrile, under reflux .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can yield sulfides or thiols .
Scientific Research Applications
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may have potential as an anticancer agent, as similar compounds have been shown to induce apoptosis in cancer cells.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with proteins or enzymes involved in cell signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives, such as:
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: A compound with potential anticancer activity.
Uniqueness
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a versatile and valuable compound.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-25-12-4-6-13(7-5-12)29(23,24)9-8-18(22)21-19-20-14-10-15(26-2)16(27-3)11-17(14)28-19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCWUTXIEVOYFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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